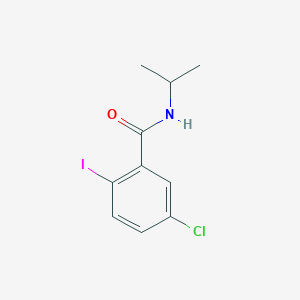![molecular formula C17H19N3O2 B1452966 6-[4-(ピペリジン-1-イルカルボニル)フェノキシ]ピリジン-3-アミン CAS No. 1242926-65-3](/img/structure/B1452966.png)
6-[4-(ピペリジン-1-イルカルボニル)フェノキシ]ピリジン-3-アミン
説明
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤としての用途
ピペリジン誘導体は、潜在的な抗がん剤として特定されています。ハロゲン、カルボキシル、ニトロ、メチルなどの官能基がピペリジン環に存在すると、がん細胞に対する細胞毒性が向上する可能性があります。 研究によると、ピペリジン核の修飾は、がん細胞の増殖と転移を阻害する能力が向上した化合物につながる可能性があります .
抗菌および抗真菌特性
ピペリジンコアは、新規抗菌剤および抗真菌剤の開発に役立ちます。 その誘導体は、さまざまな微生物および真菌病原体の防除に有効性を示しており、抗生物質耐性の高まりに対する懸念が高まっていることを考えると重要です .
抗ウイルスおよび抗マラリア効果
ピペリジン構造を持つ化合物は、抗ウイルスおよび抗マラリア能力について調査されています。 これらの誘導体は、ウイルスや寄生虫のライフサイクルを阻害することができ、マラリアなどの病気の治療に有望な道筋を提供します .
鎮痛および抗炎症用途
ピペリジン誘導体の鎮痛および抗炎症の可能性は、よく文書化されています。 これらは、痛覚の知覚と炎症反応を調節することができ、新しい鎮痛剤と抗炎症薬の開発に役立ちます .
神経保護およびアルツハイマー病
ピペリジン系化合物は、神経保護特性、特にアルツハイマー病などの神経変性疾患の文脈で調査されています。 これらは、神経の健康を保護し、認知機能を改善するためのメカニズムを提供する可能性があります .
降圧および心臓血管の用途
ピペリジン誘導体の修飾により、降圧薬の開発につながる可能性があります。 これらの化合物は、心臓血管機能に影響を与える可能性があり、高血圧および関連する状態の治療の可能性について研究されています .
抗精神病薬および抗うつ薬の効果
ピペリジン誘導体に関する研究は、抗精神病薬および抗うつ薬として有望であることを示す精神衛生の分野にも広がっています。 神経伝達物質系との相互作用は、さまざまな精神障害の治療に重要となる可能性があります .
抗凝固特性
最後に、ピペリジン核は、抗凝固薬の製造に使用されてきました。 これらの化合物は、血栓の形成を防ぐことができ、血栓性疾患の管理に不可欠です .
作用機序
Target of Action
It’s known that compounds with a piperidine nucleus, like this one, have been associated with antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization . This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Pharmacokinetics
The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The result of the action of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing .
特性
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSVZRQXUIDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


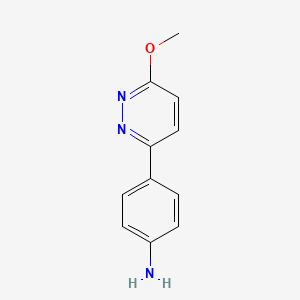
![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
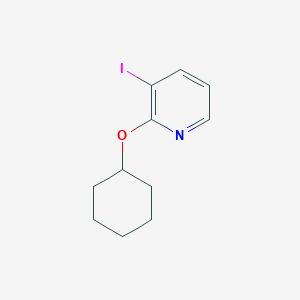
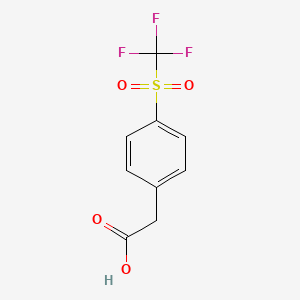
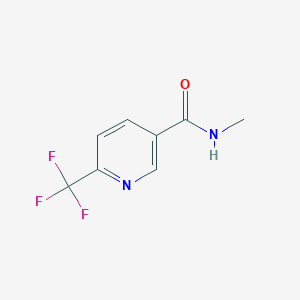
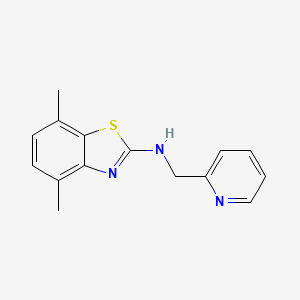
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
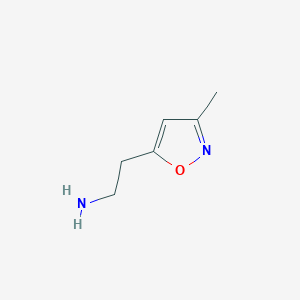
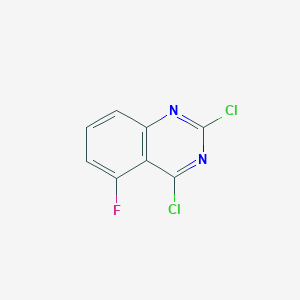
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)

